(2-(Methylsulfonyl)cyclohexyl)methanamine
Description
Strategic Importance of Cyclohexyl-Derived Amines in Chemical Research
Cyclohexyl-derived amines are a class of compounds that hold strategic importance in multiple areas of chemical research and industry. The cyclohexylamine (B46788) moiety is a building block for a wide range of pharmaceuticals, including analgesics, mucolytics, and bronchodilators. Their utility also extends to the agrochemical sector, where they serve as precursors for herbicides and pesticides. fbcchem.comnbinno.com
The strategic value of this structural motif stems from several key features:
Three-Dimensionality: The cyclohexane (B81311) ring is a non-aromatic, saturated carbocycle that adopts a stable chair conformation. This provides a rigid, well-defined three-dimensional structure, which is often essential for precise molecular recognition and binding to biological targets. researchgate.net
Physicochemical Properties: The cyclohexyl group imparts lipophilicity, which can influence a molecule's solubility, membrane permeability, and metabolic stability—critical parameters in drug design. The amine group, being a weak base, provides a site for hydrogen bonding and salt formation, which can enhance aqueous solubility and facilitate interactions with biological macromolecules. eschemy.com
Synthetic Versatility: The primary amine of a cyclohexylmethanamine is a versatile functional group that can readily undergo a variety of chemical transformations, allowing for its incorporation into larger, more complex molecules.
The increasing prevalence of substituted cyclohexylamines in drug discovery programs underscores their growing importance as "privileged scaffolds"—a term for molecular frameworks that are capable of binding to multiple biological targets. researchgate.netresearchgate.net
Historical Development of Related Sulfonyl-Functionalized Cyclohexyl Systems in Academic Literature
The integration of sulfonyl groups into organic molecules has a long and significant history. The sulfonyl group (R-S(=O)₂-R') is a hexavalent organosulfur functional group found in compounds such as sulfones. wikipedia.orgwikipedia.org It is known for its strong electron-withdrawing nature and high stability. wikipedia.orgfiveable.me
Early research into sulfonyl-functionalized cyclohexyl systems dates back to at least 1939, with patents describing the preparation of cyclohexane sulphonyl chlorides through the reaction of cyclohexane with chlorine and sulfur dioxide. google.com These sulfonyl chlorides served as key intermediates, allowing for the synthesis of various derivatives, including sulfonic acids and their salts. google.com
Over the decades, the methods for synthesizing sulfonyl compounds have evolved significantly. Initially, the oxidation of thioethers (sulfides) to sulfones was a common method. wikipedia.org The development of organosulfur chemistry has introduced a wide array of reagents and reactions. For instance, the methanesulfonyl group (a "mesyl" group), as seen in the target compound, is often introduced using methanesulfonyl chloride. researchgate.net The resulting methanesulfonate (B1217627) is an excellent leaving group in nucleophilic substitution reactions, a property that has been widely exploited in organic synthesis. researchgate.net
More recent advancements have focused on the development of novel radical-based reactions for creating sulfur-containing compounds. researchgate.netnih.gov The use of sulfinyl sulfones as precursors for sulfinyl radicals, for example, represents a modern approach to forming new carbon-sulfur bonds. nih.gov These advanced synthetic methodologies have made a wider variety of sulfonyl-functionalized cyclohexyl systems accessible for research, particularly in the fields of medicinal and materials chemistry where the unique electronic and structural properties of the sulfonyl group are highly valued. fiveable.me
Data Tables
Table 1: Physicochemical Properties of a Related Compound: (2-methylsulfonyl-4-propylcyclohexyl)methanamine
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₃NO₂S | nih.gov |
| Molecular Weight | 233.37 g/mol | nih.gov |
| InChI Key | InChI=1S/C11H23NO2S/c1-3-4-9-5-6-10(8-12)11(7-9)15(2,13)14 | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H17NO2S |
|---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
(2-methylsulfonylcyclohexyl)methanamine |
InChI |
InChI=1S/C8H17NO2S/c1-12(10,11)8-5-3-2-4-7(8)6-9/h7-8H,2-6,9H2,1H3 |
InChI Key |
ITFXLXMYVQNPNM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1CCCCC1CN |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methylsulfonyl Cyclohexyl Methanamine
Stereoselective and Enantioselective Synthesis Approaches
Achieving the desired stereochemistry in (2-(Methylsulfonyl)cyclohexyl)methanamine is a critical aspect of its synthesis. The cyclohexane (B81311) ring can exist in various conformations, and the relative and absolute configurations of the methylsulfonyl and methanamine substituents significantly impact the molecule's properties. Therefore, stereoselective and enantioselective methods are paramount.
Diastereoselective Routes to Substituted Cyclohexyl Scaffolds
The construction of the 1,2-disubstituted cyclohexane core with controlled diastereoselectivity is a foundational step. One common strategy involves the use of cyclic precursors where the stereochemistry can be guided by the existing ring structure. For instance, a cascade inter–intramolecular double Michael reaction strategy has been reported for the synthesis of highly functionalized cyclohexanones with excellent diastereoselectivity. nih.gov Such approaches, starting from readily available materials, could potentially be adapted to install the necessary functional groups that can be later converted to the methylsulfonyl and aminomethyl moieties.
Another powerful technique is the Diels-Alder reaction, which establishes the cyclohexane ring with inherent stereocontrol. By choosing appropriately substituted dienes and dienophiles, specific diastereomers of the cyclic adduct can be obtained. Subsequent functional group manipulations would then be required to introduce the desired substituents.
Furthermore, diastereodivergent synthesis of multi-substituted cycloalkanes has been achieved through cobalt-catalyzed processes. acs.org By carefully selecting ligands, it is possible to control the stereochemical outcome of reactions, providing access to different diastereomers of disubstituted cyclohexanes. This level of control would be highly advantageous in targeting a specific isomer of this compound.
Asymmetric Induction in Amination and Sulfonylation Steps
Introducing chirality through asymmetric amination and sulfonylation reactions is a key strategy for obtaining enantiomerically pure this compound.
Asymmetric Amination: A variety of methods for asymmetric amination could be envisioned. The use of chiral catalysts in reductive amination of a suitable ketone precursor is a well-established method. yale.edu For instance, ruthenium-catalyzed direct asymmetric reductive amination has been shown to be effective for producing unprotected primary amines with high enantioselectivity. researchgate.net Alternatively, the hydroaminomethylation of a cyclohexene (B86901) precursor using a chiral catalyst could directly install the aminomethyl group with stereocontrol. Organocatalytic approaches, such as those employing chiral Brønsted acids, have also been successful in the enantioselective synthesis of substituted cyclohexylamines. nih.gov
Asymmetric Sulfonylation: The stereoselective introduction of the methylsulfonyl group is more challenging. One potential route involves the asymmetric conjugate addition of a sulfur nucleophile to a cyclohexenone derivative, followed by oxidation to the sulfone. Chiral catalysts can be employed to control the stereochemistry of the initial addition. Another approach could involve the stereoselective oxidation of a pre-installed sulfide (B99878) or sulfoxide (B87167). While synthetically demanding, methods for the stereoselective synthesis of chiral sulfinyl compounds are known and could be adapted for this purpose. wikipedia.org
Chiral Auxiliary and Organocatalytic Strategies in this compound Synthesis
Chiral Auxiliaries: Chiral auxiliaries are powerful tools for inducing stereoselectivity in a wide range of chemical transformations. acs.org In the context of synthesizing this compound, a chiral auxiliary could be temporarily attached to a precursor molecule to direct the stereochemical outcome of key bond-forming reactions. For example, a chiral auxiliary attached to a cyclohexene precursor could control the diastereoselectivity of an epoxidation or dihydroxylation reaction, which would then serve as a handle for introducing the amino and sulfonyl functionalities. The use of (S,S)-cyclohexane-1,2-diol as a chiral auxiliary has been demonstrated in the asymmetric synthesis of α,α-disubstituted α-amino acids, showcasing its potential in controlling stereochemistry in complex syntheses. acs.orgnih.govnih.gov
Organocatalysis: In recent years, organocatalysis has emerged as a powerful strategy for asymmetric synthesis. organic-chemistry.orgnih.govnih.gov Chiral secondary amines, such as proline and its derivatives, can catalyze a variety of transformations, including Michael additions and aldol (B89426) reactions, with high enantioselectivity. An organocatalytic cascade reaction could be envisioned for the synthesis of a highly functionalized cyclohexane intermediate, which could then be converted to the target molecule. For example, a one-pot sequential organocatalysis approach has been used for the asymmetric synthesis of functionalized cyclohexanes bearing five stereogenic centers with excellent stereoselectivities. Such a strategy could provide a rapid and efficient entry to a stereochemically defined precursor of this compound.
Multistep Synthetic Pathways from Precursors
Given the complexity of the target molecule, a multistep synthetic pathway is inevitable. A careful retrosynthetic analysis is crucial for identifying suitable starting materials and key bond-forming reactions.
Retrosynthetic Disconnection Analysis of this compound
A logical retrosynthetic analysis of this compound would involve disconnecting the C-N and C-S bonds to reveal simpler precursors.
Primary Disconnections:
C-N Bond Disconnection: This disconnection points to a (2-(methylsulfonyl)cyclohexyl)methyl halide or tosylate and an amine source like ammonia (B1221849) or a protected amine equivalent. This suggests a nucleophilic substitution reaction as a key step.
C-S Bond Disconnection: Disconnecting the C-S bond of the methylsulfonyl group could lead to a cyclohexyl precursor with a suitable leaving group at the 2-position and a methylsulfinate salt. Alternatively, it could point to a precursor with a thiol or sulfide at that position, which can be oxidized to the sulfone.
Further Retrosynthesis: Continuing the retrosynthetic analysis would lead to simpler cyclohexene or cyclohexane diol precursors. For example, a 1,2-disubstituted cyclohexene could be a versatile intermediate, allowing for the stereoselective introduction of the two functional groups across the double bond. A cyclohexene oxide could also be a key intermediate, where regioselective opening with an amine and a sulfur nucleophile could establish the desired 1,2-substitution pattern.
A hypothetical retrosynthetic pathway is outlined below:
| Target Molecule | Precursor 1 | Precursor 2 | Starting Material |
| This compound | (2-(Methylsulfonyl)cyclohexyl)methanol | 2-(Methylsulfonyl)cyclohexanecarboxylic acid | Cyclohexene |
| 2-(Aminomethyl)cyclohexyl methyl sulfide | 2-Bromocyclohexylmethanamine | Cyclohexene oxide |
Key Bond-Forming Reactions: C-N and C-S Bond Construction
C-N Bond Construction: The formation of the C-N bond to introduce the methanamine group can be achieved through several reliable methods. nih.govrsc.org
Reductive Amination: A 2-(methylsulfonyl)cyclohexanecarbaldehyde could be subjected to reductive amination with ammonia or a protected amine source.
Nucleophilic Substitution: A (2-(methylsulfonyl)cyclohexyl)methyl halide could react with an amine nucleophile.
Gabriel Synthesis: This classic method could be employed by reacting a suitable halide precursor with potassium phthalimide, followed by deprotection.
Ritter Reaction: The reaction of a suitable alcohol or alkene precursor with a nitrile in the presence of a strong acid could also be a viable route.
C-S Bond Construction: The formation of the C-S bond for the methylsulfonyl group can be accomplished through various strategies. mdpi.com
Nucleophilic Substitution: A cyclohexyl precursor with a good leaving group (e.g., bromide, tosylate) at the 2-position can react with a methylsulfinate salt (CH₃SO₂Na).
Michael Addition: The conjugate addition of a methylthiolate to a cyclohexenone precursor, followed by oxidation of the resulting sulfide to the sulfone.
Radical Addition: Radical addition of a methylsulfonyl radical to a cyclohexene precursor could also be a possibility.
Oxidation: The most common method involves the oxidation of a corresponding methyl sulfide or methyl sulfoxide. This allows for the introduction of the sulfur atom in a lower oxidation state, which can be easier to handle, followed by a reliable oxidation step using reagents such as m-CPBA or hydrogen peroxide.
The successful synthesis of this compound would likely involve a carefully orchestrated sequence of these key bond-forming reactions, coupled with robust methods for stereochemical control.
Functional Group Interconversions in the Synthesis of this compound
The synthesis of this compound hinges on the strategic installation and transformation of key functional groups. A plausible synthetic pathway would involve the creation of a cyclohexane scaffold bearing precursors to the final methylsulfonyl and methanamine moieties. The critical steps in such a synthesis are the functional group interconversions (FGIs) that finalize the structure. ic.ac.ukimperial.ac.uk Two primary transformations are central to this process: the oxidation of a sulfide to a sulfone and the reduction of a nitrile or amide to a primary amine.
The sulfone group is typically prepared by the oxidation of a corresponding thioether (sulfide). wikipedia.org This transformation can be achieved using a variety of oxidizing agents. For instance, a precursor such as {2-(methylsulfanyl)cyclohexyl}methanamine could be oxidized to the target sulfone. Common and effective methods include the use of hydrogen peroxide, often in the presence of a catalyst to ensure complete conversion to the sulfone without stopping at the intermediate sulfoxide stage. organic-chemistry.org
The primary amine group in the target molecule is commonly formed through the reduction of a nitrile or an amide. echemi.com The catalytic hydrogenation of a nitrile is an atom-economic and widely used method for producing primary amines. wikipedia.org This process often employs catalysts like Raney nickel or palladium on carbon under a hydrogen atmosphere. commonorganicchemistry.com To avoid the formation of secondary and tertiary amine byproducts, ammonia is sometimes added to the reaction mixture. commonorganicchemistry.com Alternatively, stoichiometric reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (like BH₃-THF) can be used for the non-catalytic reduction of nitriles to amines. commonorganicchemistry.comstudymind.co.uk Similarly, amides can be effectively reduced to amines using strong reducing agents like LiAlH₄, which converts the carbonyl group into a methylene (B1212753) (-CH₂) group. wikipedia.orgquimicaorganica.org
Below is a table summarizing potential reagents for these key interconversions.
| Transformation | Functional Group Change | Potential Reagents and Conditions | Advantages/Disadvantages |
| Sulfide to Sulfone | -S-CH₃ → -SO₂-CH₃ | Hydrogen peroxide (H₂O₂) with a catalyst (e.g., tantalum carbide, niobium carbide). organic-chemistry.org | Advantages: Environmentally benign oxidant (water is the byproduct), high yields. Disadvantages: May require a catalyst for selectivity. |
| Urea-hydrogen peroxide and phthalic anhydride. organic-chemistry.org | Advantages: Metal-free, environmentally friendly. Disadvantages: Stoichiometric reagents. | ||
| Nitrile to Amine | -C≡N → -CH₂-NH₂ | Catalytic Hydrogenation (H₂ with Raney Ni, Pd/C, or PtO₂). wikipedia.orgcommonorganicchemistry.com | Advantages: High atom economy, often cleaner reactions. Disadvantages: May require high pressure/temperature; potential for side products. |
| Lithium aluminum hydride (LiAlH₄) followed by aqueous workup. studymind.co.uk | Advantages: Highly effective for a wide range of nitriles. Disadvantages: Highly reactive, moisture-sensitive, generates significant waste. | ||
| Amide to Amine | -C(O)NH₂ → -CH₂-NH₂ | Lithium aluminum hydride (LiAlH₄). wikipedia.orgquimicaorganica.org | Advantages: Powerful and reliable reducing agent for amides. Disadvantages: Not chemoselective, stoichiometric waste. |
| Borane (BH₃) complexes. imperial.ac.uk | Advantages: Milder than LiAlH₄, can offer different selectivity. Disadvantages: Can be less reactive for some amides. |
Novel Synthetic Route Development and Optimization
Modern synthetic chemistry places a strong emphasis on developing routes that are not only efficient but also sustainable, safe, and scalable. For a molecule like this compound, these principles can guide the design of novel synthetic pathways.
Exploration of Green Chemistry Principles in this compound Synthesis
Green chemistry aims to reduce the environmental impact of chemical processes through a set of guiding principles. wisdomgale.com Applying these to the synthesis of this compound could involve several strategic choices.
Safer Solvents and Reagents: Traditional organic synthesis often relies on hazardous solvents. A greener approach would involve replacing solvents like dichloromethane (B109758) or DMF with more benign alternatives such as 2-methyltetrahydrofuran, ethanol, or even water where possible. unibo.itsemanticscholar.org The choice of reagents also plays a role; for example, using H₂O₂ as an oxidant is inherently greener than using heavy-metal-based oxidants. wisdomgale.com
Atom Economy: Designing a synthetic route that maximizes the incorporation of atoms from the starting materials into the final product is crucial. A route involving a nitrile reduction, for example, is generally more atom-economical than a multi-step sequence that might involve protecting groups. wisdomlib.org
Energy Efficiency: Optimizing reaction conditions to reduce energy consumption, for example by using highly efficient catalysts that allow for lower reaction temperatures or exploring microwave-assisted synthesis, contributes to a greener process. mdpi.comdurham.ac.uk
| Green Chemistry Principle | Application in Synthesis of this compound |
| Prevention of Waste | Use of catalytic hydrogenation instead of stoichiometric metal hydrides to reduce inorganic waste. wisdomgale.com |
| Atom Economy | Designing convergent synthetic routes that maximize the incorporation of starting material atoms into the final product. |
| Less Hazardous Synthesis | Replacing hazardous solvents with greener alternatives like water or ethanol; using H₂O₂ for oxidation. wisdomgale.comwisdomlib.org |
| Use of Catalysis | Employing reusable heterogeneous catalysts for both oxidation and reduction steps. organic-chemistry.org |
| Energy Efficiency | Utilizing flow chemistry or microwave assistance to reduce reaction times and energy input. mdpi.comthieme-connect.de |
Flow Chemistry and Continuous Processing for Efficient Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, particularly in terms of safety, consistency, and scalability. europa.eu A multi-step synthesis of this compound could be adapted for a continuous flow process.
This approach is particularly beneficial for managing highly exothermic reactions, such as oxidations or reductions with powerful hydrides, as the high surface-area-to-volume ratio in flow reactors allows for superior heat dissipation and precise temperature control. europa.eu This enhanced safety profile allows for reactions to be run at higher temperatures and pressures than would be feasible in a batch reactor, often leading to dramatically reduced reaction times. thieme-connect.de
Catalyst Development for Specific Transformations in the Synthesis of this compound
The development of advanced catalysts is crucial for optimizing the key transformations in the synthesis of this compound.
For the oxidation of the sulfide to the sulfone , research has focused on creating robust, reusable heterogeneous catalysts. For example, catalysts like tantalum carbide or niobium carbide supported on materials like silica (B1680970) can efficiently catalyze the oxidation of sulfides to sulfones using hydrogen peroxide. organic-chemistry.org These catalysts can be easily recovered by filtration and reused, which is both economically and environmentally advantageous. organic-chemistry.org Electrochemical oxidation represents another modern, catalyst-free approach where the oxidation is driven by an electric current, often using water as the oxygen source. acs.org
For the reduction of the nitrile or amide precursor to the amine , significant progress has been made in developing more selective and efficient catalysts.
Heterogeneous Catalysts: While classic catalysts like Raney nickel are effective, research continues to refine these systems to improve selectivity for the primary amine and minimize side reactions. wikipedia.org
Homogeneous Catalysts: Homogeneous transition-metal catalysts, such as those based on ruthenium or cobalt, have been developed for the selective reduction of nitriles under milder conditions. thieme-connect.deorganic-chemistry.org These catalysts can offer high selectivity and tolerance to other functional groups within the molecule. thieme-connect.de
Metal-Free Catalysis: An emerging area is the use of metal-free catalytic systems. For example, the reduction of amides to amines can be achieved using hydrosilanes in combination with non-metal catalysts, offering a potentially less toxic and more sustainable alternative to traditional metal hydrides. organic-chemistry.org
| Transformation | Catalyst Type | Examples | Key Advantages |
| Sulfide Oxidation | Heterogeneous Metal Carbide | Tantalum carbide, Niobium carbide. organic-chemistry.org | Reusable, high efficiency with H₂O₂. |
| Electrochemical | (Catalyst-free) | Uses electricity and water; avoids chemical oxidants. acs.org | |
| Nitrile Reduction | Heterogeneous Metal | Raney Nickel, Palladium on Carbon (Pd/C). wikipedia.orgcommonorganicchemistry.com | Cost-effective, well-established, scalable. |
| Homogeneous Transition Metal | Ruthenium-N-heterocyclic carbene complexes. thieme-connect.de | High selectivity for primary amines, milder conditions. | |
| Amide Reduction | Homogeneous Transition Metal | Yttrium-based catalysts with hydroboration. organic-chemistry.org | High efficiency, good functional group tolerance. |
| Metal-Free | Hydrosilanes with silicate (B1173343) activators. organic-chemistry.org | Avoids transition metals, mild conditions. |
Chemical Reactivity and Transformations of 2 Methylsulfonyl Cyclohexyl Methanamine
Derivatization at the Amine Functionality
The primary amine group is a key site for derivatization, readily undergoing reactions typical of nucleophilic amines. nih.govresearchgate.net These transformations are fundamental for modifying the compound's structure and properties.
The nucleophilic nitrogen atom of the amine functionality can readily attack electrophilic carbon centers.
Acylation involves the reaction of the amine with acylating agents such as acyl chlorides or acid anhydrides. This reaction, often conducted in the presence of a base to neutralize the acidic byproduct (e.g., HCl), results in the formation of a stable amide bond. This process is a common strategy for protecting the amine group or for introducing specific acyl moieties into the molecule. nih.gov
Alkylation introduces alkyl groups onto the amine nitrogen. This can be achieved using alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine displaces the halide. The process can be difficult to control, potentially leading to a mixture of mono-, di-, and even tri-alkylated products (quaternary ammonium (B1175870) salt). Reductive amination offers a more controlled method for mono-alkylation.
| Reaction Type | Reagent Example | General Product Structure | Typical Conditions |
|---|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | N-((2-(methylsulfonyl)cyclohexyl)methyl)acetamide | Inert solvent (e.g., DCM), base (e.g., triethylamine), 0°C to room temperature |
| Alkylation | Methyl Iodide (CH₃I) | N-methyl-(2-(methylsulfonyl)cyclohexyl)methanamine (and further alkylated products) | Polar solvent, often with a non-nucleophilic base |
Amidation refers to the formation of an amide bond by reacting the primary amine with a carboxylic acid. bohrium.com Due to the low reactivity of free carboxylic acids, the reaction typically requires an activating agent, such as a carbodiimide (B86325) (e.g., dicyclohexylcarbodiimide, DCC), to convert the hydroxyl group of the acid into a better leaving group. mdpi.com This method is widely used in peptide synthesis and allows for the coupling of the amine with a vast array of carboxylic acids. nih.govyoutube.com
Sulfonamidation is the analogous reaction with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) to form a sulfonamide. nih.gov This reaction, often carried out under basic conditions (Schotten-Baumann reaction), yields a highly stable sulfonamide linkage. Sulfonamides are a significant class of compounds in medicinal chemistry.
| Reaction Type | Reagent Example | General Product Structure | Typical Conditions |
|---|---|---|---|
| Amidation | Benzoic Acid + DCC | N-((2-(methylsulfonyl)cyclohexyl)methyl)benzamide | Inert solvent (e.g., DMF, DCM), presence of a coupling agent |
| Sulfonamidation | p-Toluenesulfonyl Chloride | N-((2-(methylsulfonyl)cyclohexyl)methyl)-4-methylbenzenesulfonamide | Aqueous base or tertiary amine in an inert solvent |
The primary amine of (2-(Methylsulfonyl)cyclohexyl)methanamine can react with aldehydes or ketones in a condensation reaction to form imines, also known as Schiff bases. chemistrysteps.commasterorganicchemistry.com This reversible reaction typically occurs under mildly acidic conditions, which catalyze the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond. libretexts.orgorganic-chemistry.org The removal of water from the reaction mixture can be used to drive the equilibrium towards the imine product. operachem.com Imines are versatile intermediates in organic synthesis, for instance, they can be readily reduced to form secondary amines.
| Carbonyl Compound | General Product Structure | Typical Conditions |
|---|---|---|
| Cyclohexanone (B45756) | N-((2-(methylsulfonyl)cyclohexyl)methyl)cyclohexan-1-imine | Solvent such as toluene (B28343) or methanol, acid catalyst (e.g., p-TsOH), often with water removal (Dean-Stark apparatus) operachem.com |
| Benzaldehyde | (E)-N-benzylidene-1-(2-(methylsulfonyl)cyclohexyl)methanamine | Mild acid catalysis, stirring at room temperature or with gentle heating masterorganicchemistry.com |
Reactions Involving the Sulfonyl Group
The methylsulfonyl group is generally characterized by its high stability and poor leaving group ability in direct nucleophilic substitution at the sulfur atom. However, its strong electron-withdrawing properties can influence the reactivity of the cyclohexane (B81311) ring.
Direct nucleophilic substitution at the tetracoordinate sulfur atom of an alkyl sulfone is a challenging transformation. nih.gov The carbon-sulfur bond in alkyl sulfones is strong and the sulfur atom is sterically hindered and electronically deactivated towards nucleophilic attack. Unlike sulfonyl chlorides or sulfonates attached to aromatic systems, where nucleophilic aromatic substitution can occur, the aliphatic nature of the cyclohexyl ring and the sulfone linkage makes this pathway unlikely. byu.edu
However, the entire methylsulfonyl group can function as a leaving group (as a sulfinate anion) in substitution or elimination reactions if the carbon atom to which it is attached is activated. This is more common for mesylate (methanesulfonate) esters, which are excellent leaving groups in Sₙ2 reactions. ajol.inforesearchgate.net For a sulfone, such a reaction would require harsh conditions or specific activation of the α-carbon.
While direct substitution at the sulfur is improbable, the sulfonyl group can be activated for other transformations.
α-Deprotonation: The strong electron-withdrawing effect of the sulfonyl group increases the acidity of the proton on the carbon atom to which it is attached (the α-carbon). Treatment with a strong base could deprotonate this position, generating a carbanion. This nucleophilic center could then be used in subsequent reactions, such as alkylation or aldol-type condensations.
Reductive Cleavage/Elimination: Under certain reductive conditions, particularly those involving radical mechanisms, the carbon-sulfur bond can be cleaved. For example, radical cyclizations of some sulfonamides can proceed with the elimination of a sulfonyl radical to form imines. nih.gov While not a direct substitution, this represents a transformation where the sulfonyl group is removed.
Blocking Group: In aromatic chemistry, sulfonyl groups can be used as reversible blocking groups to direct electrophilic substitution to other positions. masterorganicchemistry.com While less common in aliphatic systems, the steric bulk and electronic influence of the group could potentially be used to direct reactions on the cyclohexane ring.
Cyclohexyl Ring Transformations and Modifications of this compound
The structural framework of this compound, featuring a substituted cyclohexane ring, presents opportunities for various chemical transformations that can alter its stereochemistry and ring size. While specific research on this particular compound is not extensively documented, its reactivity can be inferred from established principles of organic chemistry and studies on analogous structures.
Stereochemical Inversion Studies
The stereochemistry of the 1,2-disubstituted cyclohexane ring in this compound is a critical determinant of its three-dimensional structure and potential biological activity. The relative orientation of the methylsulfonyl and aminomethyl groups (cis or trans) dictates the conformational preferences of the molecule. Stereochemical inversion at one or both chiral centers would lead to the formation of different diastereomers.
In principle, stereochemical inversion in 1,2-disubstituted cyclohexanes can be achieved through several methods, although direct inversion at a specific stereocenter without affecting the other can be challenging. Common strategies often involve multi-step sequences. For instance, an S\textsubscript{N}2 reaction at one of the chiral centers with a suitable nucleophile would proceed with inversion of configuration. However, this would require the presence of a good leaving group, which is not inherent to the methylsulfonyl or aminomethyl substituents themselves.
A more plausible approach for stereochemical interconversion would involve the temporary formation of a double bond within the cyclohexane ring, followed by a stereoselective reduction. For example, elimination of a derivative of the amine or a group adjacent to the sulfone could yield a cyclohexene (B86901) intermediate. Subsequent hydrogenation from a specific face of the double bond, potentially directed by one of the existing functional groups, could afford a different diastereomer.
The dynamic nature of the cyclohexane ring itself, through a process known as ring flipping, leads to conformational isomers, not configurational isomers. masterorganicchemistry.comvu.nl In a chair conformation, substituents can occupy either axial or equatorial positions. For a trans-1,2-disubstituted cyclohexane, the two substituents can be either both in axial positions (diaxial) or both in equatorial positions (diequatorial). The diequatorial conformation is generally more stable due to reduced steric strain. youtube.com In the case of a cis-1,2-disubstituted cyclohexane, one substituent will be in an axial position and the other in an equatorial position. Through a ring flip, these positions are interchanged. youtube.com
For this compound, the conformational equilibrium will be influenced by the steric bulk of the methylsulfonyl and aminomethyl groups. It is generally accepted that the equatorial position is favored for larger substituents to minimize 1,3-diaxial interactions. mvpsvktcollege.ac.in
Table 1: Predicted Conformational Preferences of this compound Isomers
| Isomer | Substituent Orientation | More Stable Conformer | Rationale |
| trans | (1R,2R) or (1S,2S) | Diequatorial | Minimizes steric hindrance. youtube.com |
| cis | (1R,2S) or (1S,2R) | Axial-Equatorial | Ring flipping interconverts two equivalent axial-equatorial conformations. youtube.com |
This table is based on general principles of conformational analysis of 1,2-disubstituted cyclohexanes and provides a predictive framework in the absence of specific experimental data for this compound.
Ring Expansion or Contraction Methodologies (if applicable)
Modifying the size of the cyclohexyl ring in this compound to a cycloheptyl or cyclopentyl system could lead to novel compounds with different chemical and biological properties.
Ring Expansion:
A well-established method for the one-carbon ring expansion of cyclic amines is the Demjanov rearrangement and its variant, the Tiffeneau-Demjanov rearrangement . wikipedia.orgorganicreactions.org These reactions typically involve the diazotization of a primary amine with nitrous acid to form a diazonium salt. wikipedia.org The subsequent loss of nitrogen gas generates a primary carbocation, which can then undergo a rearrangement.
In the context of this compound, treatment with nitrous acid would be expected to generate a diazonium ion. The departure of N\textsubscript{2} would lead to a primary carbocation. Migration of one of the adjacent carbon-carbon bonds of the cyclohexane ring to the carbocation center would result in a ring-expanded cycloheptyl carbocation. This carbocation would then be trapped by water to yield a cycloheptanol (B1583049) derivative. wikipedia.org
The presence of the electron-withdrawing methylsulfonyl group at the adjacent carbon could influence the regioselectivity of the bond migration and the stability of the resulting carbocation. The Tiffeneau-Demjanov rearrangement, which starts from a 1-aminomethyl-1-cycloalkanol, is often more regioselective and provides a ketone as the product. wikipedia.orgd-nb.info To apply this to the target molecule, the aminomethyl group would need to be adjacent to a hydroxyl group on the ring.
Table 2: Hypothetical Tiffeneau-Demjanov Ring Expansion of a this compound Derivative
| Starting Material | Reagents | Key Intermediate | Potential Product |
| 1-(Aminomethyl)-2-(methylsulfonyl)cyclohexan-1-ol | NaNO\textsubscript{2}, HCl | Cyclohexylmethyldiazonium ion | 2-(Methylsulfonyl)cycloheptanone |
This table outlines a hypothetical reaction pathway, as specific experimental data for this transformation on the target molecule is not available in the reviewed literature.
Ring Contraction:
Methodologies for the ring contraction of cyclohexanes often involve rearrangements such as the Favorskii rearrangement of α-haloketones or Wolff rearrangements of α-diazoketones. wikipedia.org Applying these methods to this compound would necessitate significant functional group manipulations to introduce the required reactive moieties.
For instance, converting the amine to a ketone and introducing a halogen on the adjacent carbon could set the stage for a Favorskii-type rearrangement. However, the presence of the methylsulfonyl group would likely complicate such a reaction sequence.
More recent methods for the ring contraction of saturated nitrogen-containing heterocycles have been developed, some involving photochemical approaches or rearrangements of N-hydroxylamines. researchgate.netnih.gov While these are powerful techniques, their direct applicability to a carbocyclic amine like this compound would need to be investigated. Given the lack of specific literature on ring contraction reactions for this compound or closely related analogs, any proposed pathway would be highly speculative.
Synthesis and Exploration of 2 Methylsulfonyl Cyclohexyl Methanamine Analogues and Derivatives
Structure-Reactivity Relationship Studies of Related Compounds (Excluding Pharmacological Activity)
The reactivity of compounds related to (2-(Methylsulfonyl)cyclohexyl)methanamine is significantly influenced by the interplay of the sulfonyl group, the cyclohexyl framework, and the aminomethyl substituent. The electron-withdrawing nature of the methylsulfonyl group can impact the nucleophilicity of the amine. Studies on analogous N-sulfonyl ketimines have highlighted their role as versatile synthons in various chemical reactions. nih.gov These compounds can act as electrophiles, but also as carbon nucleophiles at the α-position to the sulfonyl group, enabling a range of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov
The stereochemistry of the cyclohexyl ring, whether the substituents are in a cis or trans configuration, also plays a crucial role in determining the reactivity of the molecule. The conformational rigidity or flexibility of the ring can influence the accessibility of the reactive centers, namely the amine and the carbons adjacent to the sulfonyl group.
Research on the synthesis of N-sulfonyl pyrazoles from sulfonyl hydrazines and enaminones demonstrates how the sulfonyl group can be retained in the final product while directing the cyclization reaction. researchgate.net This highlights the utility of the sulfonyl group as both a functional handle and a directing group in complex organic transformations.
Systematic Variation of Cyclohexyl Substituents
Systematic variation of substituents on the cyclohexyl ring of this compound analogues allows for a detailed investigation of how steric and electronic effects influence the compound's chemical properties. The introduction of alkyl, aryl, or functional groups at various positions on the ring can alter its conformational preferences and, consequently, the reactivity of the attached side chains.
For instance, the introduction of bulky groups could sterically hinder reactions at the amine or sulfonyl group. Conversely, the placement of electron-withdrawing or electron-donating groups could electronically modulate the reactivity of the entire molecule. While direct studies on the systematic variation of the cyclohexyl ring of the title compound are not prevalent, general principles of medicinal chemistry and organic synthesis suggest that such modifications are a standard approach to fine-tuning molecular properties. mdpi.com
Table 1: Hypothetical Examples of Cyclohexyl Ring Modifications and Their Potential Impact on Reactivity
| Position of Substitution | Type of Substituent | Potential Impact on Reactivity |
| C-4 | Methyl | Increased lipophilicity; minor steric hindrance. |
| C-3 | Hydroxyl | Potential for intramolecular hydrogen bonding; altered solubility. |
| C-4 | Phenyl | Increased steric bulk; potential for pi-stacking interactions. |
| C-3, C-5 | Dimethyl | Significant steric hindrance; restricted conformational flexibility. |
Modification of the Sulfonyl Moiety
The sulfonyl group is a key functional group that can be modified to alter the electronic properties and reactivity of the molecule. The methyl group attached to the sulfur atom can be replaced with other alkyl or aryl groups, leading to a range of sulfonyl derivatives. For example, replacing the methyl group with a larger alkyl group could increase the steric bulk around the sulfonyl moiety.
Furthermore, the entire sulfonyl group can be transformed into other sulfur-containing functionalities. Research on sulfinyl sulfones has demonstrated that the sulfonyl group can be a leaving group in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles. nih.gov This provides a synthetic route to a diverse range of derivatives.
The development of new synthetic methods for incorporating sulfones, sulfonates, and sulfonamides into organic molecules is an active area of research, as these functional groups are considered important bioisosteres for carboxylic acids. researchgate.net Palladium-catalyzed dehydrogenative coupling reactions of vinylsulfonyl compounds are one such approach to forming carbon-sulfur bonds. researchgate.net
Table 2: Potential Modifications of the Sulfonyl Moiety and Synthetic Approaches
| Original Moiety | Modified Moiety | Potential Synthetic Approach |
| Methylsulfonyl | Ethylsulfonyl | Reaction of the corresponding cyclohexylmethanamine with ethanesulfonyl chloride. |
| Methylsulfonyl | Phenylsulfonyl | Reaction with benzenesulfonyl chloride. |
| Methylsulfonyl | Sulfinyl | Reduction of the sulfonyl group. |
| Methylsulfonyl | Thiol | Reductive cleavage of the C-S bond. |
Alterations to the Amine Side Chain
The primary amine of the methanamine side chain is a versatile functional group that can be readily modified to generate a wide array of derivatives. N-alkylation, N-acylation, and N-sulfonylation are common transformations that can be performed to introduce various substituents. Microwave-assisted synthesis has been shown to be an efficient method for the preparation of N-substituted cyclic imides from primary amines. sci-hub.box
The synthesis of N-substituted N′-(benzenesulfonyl)guanidines and N-substituted 2-(benzenosulfonyl)-1-carbothioamide derivatives from primary amines showcases the diverse range of functional groups that can be appended to the nitrogen atom. mdpi.commdpi.com These modifications can significantly alter the chemical properties of the parent molecule, including its basicity, nucleophilicity, and potential for hydrogen bonding.
The introduction of different functional groups to the amine can also lead to the formation of new chiral centers, further increasing the structural diversity of the synthesized analogues. The synthesis of 8-methyladenosine-substituted analogues of 2-5A provides an example of how modifications to a nitrogen-containing side chain can impact molecular stability and interactions. nih.gov
Table 3: Examples of Amine Side Chain Modifications and Resulting Functional Groups
| Reagent | Resulting Functional Group |
| Acetic anhydride | N-acetamide |
| Benzoyl chloride | N-benzamide |
| Methyl iodide | N-methylamine (secondary amine) |
| Benzenesulfonyl chloride | N-benzenesulfonamide |
| Phenyl isocyanate | N-phenylurea |
Advanced Spectroscopic and Structural Elucidation of 2 Methylsulfonyl Cyclohexyl Methanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of molecules in solution. For (2-(Methylsulfonyl)cyclohexyl)methanamine, a combination of one-dimensional and two-dimensional NMR experiments would be essential to assign all proton (¹H) and carbon (¹³C) signals and to elucidate the compound's conformation and relative stereochemistry.
2D NMR Techniques (COSY, HMQC, HMBC) for Structural Assignment
Two-dimensional NMR techniques are fundamental for establishing the connectivity of atoms within a molecule. science.govyoutube.com
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton couplings through two to three bonds. libretexts.orgsdsu.edu This would be crucial for identifying adjacent protons on the cyclohexane (B81311) ring and the methanamine side chain, helping to trace the carbon skeleton.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments correlate proton and carbon signals that are directly bonded (one-bond ¹H-¹³C coupling). youtube.comlibretexts.org This would allow for the unambiguous assignment of each carbon atom by linking it to its attached proton(s).
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). youtube.comsdsu.edulibretexts.org This technique would be vital for connecting the different fragments of the molecule, for instance, by showing correlations between the protons of the cyclohexyl ring and the carbons of the methylsulfonyl and methanamine groups.
A hypothetical data table of expected 2D NMR correlations is presented below.
| Proton (¹H) Signal | COSY Correlations (¹H) | HMQC/HSQC Correlations (¹³C) | HMBC Correlations (¹³C) |
| H on C1 | Protons on C2, C6 | C1 | C2, C3, C5, C6, C(methanamine) |
| H on C2 | Protons on C1, C3 | C2 | C1, C3, C4, C6, S-C |
| Protons on CH₂ (methanamine) | H on C1 | C(methanamine) | C1, C2, C6 |
| Protons on CH₃ (methylsulfonyl) | None | C(methyl) | S=O |
NOESY and ROESY for Stereochemical and Conformational Insights
The stereochemistry and preferred conformation of the cyclohexane ring are critical aspects of the molecule's structure. Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are key techniques for this purpose as they detect through-space interactions between protons that are close to each other, irrespective of their bonding connectivity. acdlabs.comacdlabs.comlongdom.orglibretexts.org
For this compound, these experiments would help determine the relative orientation of the methylsulfonyl and methanamine substituents (i.e., whether they are cis or trans to each other). For example, observing a NOESY cross-peak between a proton on the cyclohexane ring and a proton of one of the substituents would indicate their spatial proximity. The pattern of NOEs would also provide insights into the chair conformation of the cyclohexane ring and whether the substituents occupy axial or equatorial positions.
Mass Spectrometry for Fragmentation Pathway Analysis (Excluding Basic Identification)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. Advanced MS/MS experiments, involving collision-induced dissociation (CID), can provide detailed information about the molecule's structure by analyzing its fragmentation patterns. lew.rocas.cngre.ac.uk
For this compound, a detailed fragmentation analysis would likely reveal characteristic losses of the functional groups. Common fragmentation pathways for similar structures could include:
Cleavage of the C-S bond, leading to the loss of the methylsulfonyl group or fragments thereof.
Loss of the methanamine side chain.
Ring-opening fragmentation of the cyclohexane core.
Studying the fragmentation of sulfonamides, for instance, has revealed complex rearrangements that are crucial for structural elucidation. nih.gov A similar in-depth analysis for the target compound would involve proposing structures for the major fragment ions and exploring the mechanisms leading to their formation.
A hypothetical table of significant fragment ions is shown below.
| m/z | Proposed Fragment | Potential Neutral Loss |
| [M - 15]⁺ | Loss of a methyl radical | CH₃• |
| [M - 79]⁺ | Loss of the methylsulfonyl radical | •SO₂CH₃ |
| [M - 30]⁺ | Loss of the aminomethyl radical | •CH₂NH₂ |
X-ray Crystallography for Solid-State Structural Determination
The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray crystallography. weizmann.ac.ilbondxray.org This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles in the solid state.
For this compound, an X-ray crystal structure would unambiguously establish:
The relative stereochemistry of the substituents on the cyclohexane ring.
The preferred conformation of the cyclohexane ring in the solid state.
Intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.
A search of existing crystallographic databases did not yield a structure for this specific compound. However, related structures, such as chiral aminium salts, have been characterized, providing insights into the types of intermolecular interactions that might be expected. researchgate.net
Chiral Chromatography and Optical Rotation Studies for Enantiomeric Purity Assessment
Given the presence of chiral centers in this compound, it can exist as different enantiomers and diastereomers. Chiral chromatography is the primary method for separating and quantifying these stereoisomers. nih.gov
The assessment of enantiomeric purity would involve:
Chiral High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase, the different enantiomers of the compound would interact differently, leading to their separation and allowing for the determination of their relative amounts (enantiomeric excess).
Optical Rotation: Chiral molecules rotate the plane of polarized light. aliyuncs.com Measuring the specific rotation of an enantiomerically pure sample using a polarimeter provides a characteristic physical property. researchgate.net This technique can also be used to identify the elution order of enantiomers from a chiral HPLC column when coupled with an optical rotation detector. aliyuncs.com
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis (Excluding Basic Identification)
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule and are highly sensitive to the presence of specific functional groups. uu.nlencyclopedia.pubkurouskilab.com
For this compound, these techniques would confirm the presence of key functional groups and could offer subtle structural insights:
Sulfonyl Group (SO₂): Strong, characteristic absorption bands for the symmetric and asymmetric stretching vibrations of the S=O bonds would be expected in the IR spectrum.
Amine Group (NH₂): N-H stretching and bending vibrations would be observable. The position and shape of these bands could provide information about hydrogen bonding.
Cyclohexane Ring: C-H and C-C stretching and bending vibrations would dominate certain regions of the spectra. The specific frequencies could be sensitive to the ring's conformation.
Advanced analysis could involve comparing the experimental spectra with theoretical spectra calculated using computational methods like Density Functional Theory (DFT) to aid in the assignment of vibrational modes and to investigate conformational isomers. nih.govnih.gov
A summary of expected vibrational frequencies is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (amine) | Stretching | 3300-3500 |
| C-H (aliphatic) | Stretching | 2850-3000 |
| S=O (sulfonyl) | Asymmetric Stretching | 1300-1350 |
| S=O (sulfonyl) | Symmetric Stretching | 1120-1160 |
| C-N (amine) | Stretching | 1020-1250 |
Computational Chemistry and Theoretical Studies of 2 Methylsulfonyl Cyclohexyl Methanamine
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (2-(Methylsulfonyl)cyclohexyl)methanamine, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to its reactivity and physical properties.
DFT studies would typically involve optimizing the molecular geometry to find the lowest energy structure. From this optimized geometry, a variety of electronic properties can be calculated. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more likely to be reactive.
Another important aspect that can be analyzed is the molecular electrostatic potential (MEP). The MEP map illustrates the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is invaluable for predicting how the molecule will interact with other reagents. For instance, the nitrogen atom of the aminomethyl group is expected to be a region of negative potential (nucleophilic), while the hydrogen atoms of the amine and the sulfonyl group might be regions of positive potential (electrophilic).
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 2.1 eV |
| HOMO-LUMO Gap | 8.6 eV |
| Dipole Moment | 3.2 D |
| Total Energy | -850.12 Hartrees |
Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that would be obtained from DFT calculations.
Conformational Analysis and Energy Landscapes via Molecular Mechanics and Quantum Chemistry
The cyclohexyl ring in this compound is not planar and can adopt several conformations, primarily the chair, boat, and twist-boat forms. The relative orientation of the methylsulfonyl and methanamine substituents (axial vs. equatorial) significantly impacts the molecule's stability and properties.
Conformational analysis aims to identify the most stable conformers and to map the potential energy surface (PES) that describes the energy of the molecule as a function of its geometry. This analysis can be performed using various computational methods, ranging from less computationally expensive molecular mechanics (MM) force fields to more accurate but demanding quantum chemistry methods like DFT.
A systematic conformational search would involve rotating the rotatable bonds—such as the C-S, S-C, and C-C bonds of the substituents—to explore the different possible spatial arrangements. For each starting conformation, a geometry optimization would be performed to find the nearest local energy minimum. The relative energies of these conformers indicate their populations at thermal equilibrium, with lower energy conformers being more abundant. The analysis of the potential energy surface can reveal the energy barriers between different conformers. nih.gov
For this compound, the most stable conformation is expected to be a chair form with both bulky substituents, the methylsulfonyl and methanamine groups, in equatorial positions to minimize steric hindrance. However, intramolecular interactions, such as hydrogen bonding between the amine and sulfonyl groups, could potentially stabilize conformations with one or both groups in axial positions.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer (Substituent Positions) | Relative Energy (kcal/mol) |
| Equatorial-Equatorial | 0.00 |
| Equatorial-Axial | 2.5 |
| Axial-Equatorial | 3.1 |
| Axial-Axial | 6.8 |
Note: The data in this table is hypothetical and for illustrative purposes, representing typical relative energies that would be obtained from conformational analysis.
Reaction Mechanism Predictions for Synthetic Pathways Involving this compound
Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights that are often difficult to obtain through experiments alone. For synthetic pathways leading to or involving this compound, theoretical calculations can be used to map out the entire reaction coordinate, identifying transition states, intermediates, and the associated activation energies.
By calculating the energies of reactants, products, and all transition states, a detailed energy profile of the reaction can be constructed. This profile helps in understanding the feasibility of a proposed synthetic step and can guide the optimization of reaction conditions. For instance, if a calculated activation energy for a particular step is very high, it might indicate the need for a catalyst or higher reaction temperatures.
Machine learning techniques are also increasingly being used to predict reaction outcomes and to suggest optimal reaction conditions. beilstein-journals.orgnih.gov By training models on large datasets of known reactions, these tools can predict the most likely products for a given set of reactants and reagents, or suggest the best solvent and catalyst for a desired transformation. nih.govmit.edu
For a hypothetical synthesis of this compound, computational studies could, for example, investigate the mechanism of the reduction of a corresponding nitrile or the amination of a halo-substituted precursor. The calculations would help in understanding the stereoselectivity of the reaction, which is crucial for this chiral molecule.
Table 3: Hypothetical Activation Energies for a Key Synthetic Step
| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |
| Nucleophilic Substitution | DFT (B3LYP/6-31G) | 25.4 |
| Reductive Amination | DFT (B3LYP/6-31G) | 18.2 |
Note: The data in this table is hypothetical and for illustrative purposes, representing typical activation energies that would be obtained from reaction mechanism studies.
Molecular Dynamics Simulations for Dynamic Behavior Studies
While quantum chemistry methods are excellent for studying static properties of molecules, molecular dynamics (MD) simulations are used to investigate their dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (e.g., a solvent).
For this compound, MD simulations can be used to study its conformational dynamics in different solvents. nih.govnih.gov These simulations can show the timescales of conformational changes, such as the chair-flipping of the cyclohexane (B81311) ring, and how these dynamics are influenced by the solvent.
MD simulations are also valuable for studying intermolecular interactions. For example, simulations of this compound in a water box would reveal the details of its hydration shell and the hydrogen bonding patterns between the molecule and surrounding water molecules. This information is crucial for understanding its solubility and behavior in aqueous environments. In more complex systems, MD simulations can be used to study how the molecule binds to a biological target, such as a protein, providing insights into its potential pharmacological activity. nih.govresearchgate.net
Table 4: Hypothetical Data from a Molecular Dynamics Simulation of this compound in Water
| Property | Value |
| Simulation Time | 100 ns |
| Average Number of Hydrogen Bonds (to water) | 4.2 |
| Rotational Correlation Time | 150 ps |
| Solvent Accessible Surface Area (SASA) | 350 Ų |
Note: The data in this table is hypothetical and for illustrative purposes, representing typical results that would be obtained from molecular dynamics simulations.
Applications of 2 Methylsulfonyl Cyclohexyl Methanamine As a Building Block or Ligand in Academic Research
Role in Asymmetric Synthesis as a Chiral Auxiliary or Intermediate
In the field of asymmetric synthesis, chiral auxiliaries are crucial tools for controlling the stereochemical outcome of a reaction. These are chiral molecules that are temporarily incorporated into a substrate, direct the stereoselective formation of a new stereocenter, and are subsequently removed. Given that "(2-(Methylsulfonyl)cyclohexyl)methanamine" can exist as different stereoisomers due to the substituted cyclohexane (B81311) ring, it possesses the fundamental prerequisite for use as a chiral auxiliary.
The amine functionality could be used to form covalent bonds (e.g., amides or imines) with a prochiral substrate. The stereocenters on the cyclohexane ring could then influence the facial selectivity of a subsequent reaction, such as alkylation or addition to a carbonyl group. The bulky methylsulfonyl group would likely play a significant role in sterically directing an incoming reagent to a specific face of the molecule, thus inducing asymmetry. After the desired transformation, the auxiliary could be cleaved from the product. However, no specific examples or research findings on the use of "this compound" for this purpose have been reported.
Ligand Design for Transition Metal Catalysis (if applicable)
The methanamine group in "this compound" contains a nitrogen atom with a lone pair of electrons, making it a potential coordination site for transition metals. In transition metal catalysis, ligands play a critical role in modulating the electronic and steric properties of the metal center, which in turn influences the catalyst's activity, selectivity, and stability.
A molecule like "this compound" could theoretically function as a monodentate ligand through its nitrogen atom. Furthermore, if the methylsulfonyl group were capable of coordinating to a metal center, it could potentially act as a bidentate ligand. The chiral cyclohexane backbone would be of particular interest in asymmetric catalysis, where chiral ligands are used to create enantioselective catalysts. The specific stereochemistry of the cyclohexane ring would create a defined chiral pocket around the metal center, which could lead to high enantioselectivity in reactions such as asymmetric hydrogenation, oxidation, or carbon-carbon bond formation. Despite this potential, there is no available literature describing the synthesis of transition metal complexes with "this compound" as a ligand or their application in catalysis.
Scaffold for Combinatorial Chemistry Libraries (Excluding Screening for Biological Activity)
Combinatorial chemistry involves the synthesis of large and diverse libraries of compounds, which can then be used for various purposes, including materials science and catalyst discovery. A "scaffold" in this context is a core molecular structure to which a variety of different chemical groups can be attached.
Future Research Directions and Unexplored Avenues for 2 Methylsulfonyl Cyclohexyl Methanamine
Integration into Complex Molecular Architectures
The unique structural characteristics of (2-(Methylsulfonyl)cyclohexyl)methanamine make it an attractive building block for the synthesis of more complex molecules with potential applications in various fields.
Medicinal Chemistry Scaffolds: Sulfur-containing functional groups are present in a wide array of pharmaceuticals. nih.govnih.gov The sulfone group, in particular, is a common feature in drug candidates due to its ability to act as a hydrogen bond acceptor and its metabolic stability. researchgate.netnih.gov Future research could focus on incorporating the this compound moiety into novel pharmaceutical scaffolds. The primary amine serves as a convenient handle for derivatization, allowing for the construction of libraries of compounds for screening. For instance, acylation of the amine could lead to novel amides, while its reaction with aldehydes or ketones could produce imines and secondary amines, expanding the accessible chemical space. The cyclohexane (B81311) ring provides a rigid, three-dimensional structure that can be used to orient substituents in specific spatial arrangements, a key aspect of rational drug design.
Asymmetric Ligands and Catalysts: The inherent chirality of this compound, arising from the substituted cyclohexane ring, suggests its potential use in asymmetric catalysis. The amine and sulfonyl oxygen atoms could act as coordination sites for metal centers. Future work could involve the synthesis of transition metal complexes featuring this compound as a chiral ligand. Such complexes could then be evaluated for their efficacy in catalyzing stereoselective reactions, such as asymmetric hydrogenation or carbon-carbon bond-forming reactions. nih.gov
Polymer and Materials Science: The primary amine functionality allows this compound to be a candidate monomer for the synthesis of novel polymers. For example, it could be reacted with diacyl chlorides to form polyamides or with diisocyanates to form polyurethanes. The presence of the polar methylsulfonyl group within the polymer backbone could impart unique properties, such as altered solubility, thermal stability, or adhesion characteristics. Research in this area would explore the synthesis and characterization of these new materials.
Exploration of Novel Reactivity Patterns
The interplay between the amine and methylsulfonyl groups, constrained by the cyclohexane framework, could give rise to novel and underexplored chemical reactivity.
Intramolecular Reactions: The proximity of the nucleophilic amine and the electron-withdrawing sulfonyl group could facilitate unique intramolecular reactions. Depending on the specific stereoisomer (cis or trans), the groups could be positioned for cyclization reactions under certain conditions, potentially leading to novel bicyclic sulfonamides. The methylsulfonyl group is a known leaving group in nucleophilic substitution reactions, which could be exploited in intramolecular cyclization pathways. byu.edunih.gov
Modulation of Amine Reactivity: The electron-withdrawing nature of the adjacent methylsulfonyl group can influence the pKa and nucleophilicity of the primary amine. chem-station.com Systematic studies are needed to quantify this electronic effect. Understanding how the sulfonyl group modulates the amine's reactivity is crucial for its controlled use in synthesis. For example, this modulation could allow for selective reactions at the amine in the presence of other nucleophiles.
Reactivity of the Sulfonyl Group: While often considered stable, the sulfonyl group can participate in various reactions. acs.orgacs.org Research could investigate its potential for modification. For example, under strongly basic conditions, deprotonation of the carbon alpha to the sulfonyl group could generate a carbanion, which could then be reacted with various electrophiles. This would provide a pathway to further functionalize the cyclohexane ring.
Development of Advanced Analytical Methods for its Detection and Quantification in Research Settings
As a chiral, non-chromophoric aliphatic amine, this compound presents specific challenges for its detection and quantification. Future research should focus on developing robust and sensitive analytical methods, which are essential for monitoring its synthesis and application.
Chiral Chromatography: The separation of the different stereoisomers of this compound is critical for evaluating its use in asymmetric applications. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are the most promising techniques. chromatographyonline.comrsc.org Research should be directed at screening various CSPs (e.g., polysaccharide-based, cyclodextrin-based) and optimizing mobile phase conditions to achieve baseline separation of all possible enantiomers and diastereomers. nih.govresearchgate.net The use of acidic or basic additives in the mobile phase can significantly impact the resolution of chiral amines and should be systematically investigated. chromatographyonline.comnih.gov
Derivatization Strategies: To overcome the lack of a UV-absorbing chromophore, derivatization of the primary amine is a viable strategy. Reaction with chromophoric or fluorophoric reagents would allow for sensitive detection by HPLC-UV or HPLC-Fluorescence. yakhak.org Furthermore, derivatization with a chiral reagent can be used to form diastereomers, which can then be separated on a standard achiral chromatography column.
Advanced Detection Methods: For high-throughput screening applications, optical methods like Circular Dichroism (CD) could be explored. nih.gov After complexation with a suitable metal or organic scaffold, the chirality of the amine could induce a measurable CD signal, allowing for rapid determination of enantiomeric excess. nih.gov Mass spectrometry (MS) based methods, particularly when coupled with ion mobility spectrometry (IM-MS), could also be investigated for direct chiral discrimination without chromatographic separation. acs.org
A comparison of potential analytical approaches is summarized in the table below.
| Method | Principle | Potential Advantages | Potential Challenges |
| Chiral HPLC/SFC | Differential interaction of enantiomers with a chiral stationary phase. | Direct separation of stereoisomers; quantifiable. | Requires specialized and often expensive columns; method development can be time-consuming. |
| GC with Chiral Column | Separation of volatile enantiomers (or derivatives) on a chiral stationary phase. | High resolution possible. | Requires derivatization to increase volatility; thermal stability of the compound is a concern. wiley.com |
| Derivatization + Achiral HPLC | Amine is reacted with a chiral reagent to form diastereomers, separable on standard columns. | Uses standard, less expensive columns. | Requires a pure chiral derivatizing agent; reaction must go to completion without racemization. |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by chiral molecules. | Potentially very fast for high-throughput screening of enantiomeric excess. | Often requires derivatization or complexation to induce a signal in a convenient wavelength range. nih.gov |
| Ion Mobility-Mass Spectrometry (IM-MS) | Separation of ions based on size, shape, and charge in the gas phase. | Rapid, separation-free analysis possible. | May require complexation with a chiral reference ion; resolution can be limited. acs.org |
Sustainable and Scalable Synthesis Technologies
Developing environmentally friendly and scalable methods for the synthesis of this compound is crucial for its potential future applications. Research should focus on green chemistry principles to minimize waste and energy consumption. rsc.orgrsc.org
Catalytic Methods: Traditional methods for amine synthesis often involve stoichiometric reagents and produce significant waste. rsc.org Future research should explore catalytic routes. For instance, the synthesis could be envisioned starting from a suitable cyclohexanone (B45756) precursor. A key step would be a catalytic reductive amination, which is an atom-economical method for forming amines. jocpr.com Both transition-metal catalysis and biocatalysis could be employed for this transformation.
Biocatalysis: The use of enzymes offers a highly sustainable route to chiral amines. mdpi.combohrium.comnih.govnih.gov Enzymes like transaminases or imine reductases could be used to asymmetrically synthesize the desired stereoisomer of the amine from a ketone precursor, operating under mild, aqueous conditions. mdpi.comnih.gov This approach avoids the use of heavy metals and harsh reagents, aligning with green chemistry goals. hims-biocat.eu
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability. acs.orgthieme-connect.comresearchgate.net A multi-step synthesis of this compound could be designed in a continuous flow setup. This would allow for the telescoping of reaction steps, minimizing intermediate purification and reducing solvent usage. acs.orgmorressier.com
The table below outlines a comparison of potential green synthesis strategies.
| Strategy | Principle | Sustainability Advantages | Key Research Challenges |
| Asymmetric Catalytic Hydrogenation | Use of a chiral transition metal catalyst to hydrogenate an imine or enamine precursor stereoselectively. | High atom economy; reduces the need for chiral resolution steps. nih.gov | Catalyst cost and toxicity (if using heavy metals); high pressures of H2 may be required. |
| Biocatalytic Reductive Amination | Employing enzymes like imine reductases (IREDs) or amine dehydrogenases (AmDHs) to convert a ketone to a chiral amine. bohrium.comnih.gov | High stereoselectivity; mild, aqueous reaction conditions; biodegradable catalysts. mdpi.com | Enzyme stability, substrate scope, and cofactor recycling can be challenging for industrial scale-up. nih.gov |
| Continuous Flow Synthesis | Performing the reaction sequence in a continuously flowing stream through a reactor. | Enhanced safety and control; improved efficiency and scalability; potential for automation. researchgate.netrsc.org | Requires specialized equipment; reaction optimization can be complex. |
| Synthesis from Renewable Feedstocks | Utilizing starting materials derived from biomass. | Reduces reliance on fossil fuels; lowers carbon footprint. rsc.orgrsc.org | Developing efficient catalytic pathways from complex biomass-derived molecules to the target structure. rsc.org |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2-(Methylsulfonyl)cyclohexyl)methanamine, and how can yield be optimized?
- Methodology :
- Step 1 : Start with a cyclohexene derivative. Introduce the methylsulfonyl group via nucleophilic substitution or oxidation of a thioether intermediate (e.g., using Oxone® in aqueous acetone) .
- Step 2 : Functionalize the cyclohexyl ring with a methanamine group via reductive amination. Use sodium cyanoborohydride (NaBH3CN) in methanol under inert atmosphere to stabilize the amine intermediate .
- Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) .
Q. What safety precautions are critical when handling this compound in the lab?
- Handling : Avoid skin/eye contact; use nitrile gloves and fume hoods. Electrostatic discharge precautions are essential due to the sulfonyl group’s polarity .
- Storage : Store at 2–8°C in airtight containers with desiccants. Incompatible with strong oxidizers (e.g., peroxides) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to confirm cyclohexyl conformation and methylsulfonyl substitution (e.g., δ ~3.0 ppm for sulfonyl-CH2) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+ and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to biological targets?
- Approach :
- Docking Simulations : Use AutoDock 4.2 with Lamarckian genetic algorithms to model ligand-receptor interactions. Parameterize the sulfonyl group’s partial charges using AM1-BCC .
- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding free energy. Validate with experimental IC50 values from enzyme inhibition assays .
Q. What strategies resolve contradictions between predicted and observed spectral data (e.g., unexpected NMR splitting)?
- Troubleshooting :
- Dynamic Effects : Analyze temperature-dependent NMR to detect conformational flexibility in the cyclohexyl ring .
- Diastereomer Separation : Use chiral chromatography (Chiralpak® IA column) if sulfonyl group induces stereochemical complexity .
Q. How does the methylsulfonyl group influence the compound’s solubility and bioavailability?
- Solubility Profiling :
- Experimental : Measure logP via shake-flask method (octanol/water). Compare with analogs lacking the sulfonyl group .
- Computational : Predict logS using QikProp (Schrödinger). The sulfonyl group increases hydrophilicity but may reduce membrane permeability .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Scale-Up Considerations :
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during reductive amination to control stereochemistry .
- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to isolate enantiopure crystals. Monitor via polarimetry .
Data-Driven Research Questions
Q. How can researchers address the lack of published bioactivity data for this compound?
- Strategies :
- SAR Extrapolation : Compare with structurally similar compounds (e.g., trifluoromethyl-substituted cyclohexyl methanamines) known to inhibit kinases or GPCRs .
- High-Throughput Screening : Test against target libraries (e.g., NIH Molecular Libraries Program) using fluorescence polarization assays .
Q. What in vitro assays are suitable for evaluating its neuropharmacological potential?
- Assay Design :
- Receptor Binding : Radioligand displacement assays (e.g., [³H]GABA for GABA_A receptors) .
- Functional Activity : Calcium flux assays in HEK293 cells expressing recombinant receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
